all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC20488358
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO5 |
|---|---|
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | ethyl (1R,2R,3R,5S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
| Standard InChI | InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9-,10+/m1/s1 |
| Standard InChI Key | BVJJICVWJDHURF-RGOKHQFPSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H]2[C@@H]([C@@H]1NC(=O)OC(C)(C)C)O2 |
| Canonical SMILES | CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclo[3.1.0]hexane skeleton, a fused ring system comprising a five-membered oxolane (oxygen-containing ring) and a three-membered cyclopropane ring. The all-cis configuration denotes that substituents on the bicyclic framework occupy the same spatial orientation, critical for its stereochemical stability . Key functional groups include:
-
A tert-butoxycarbonylamino (Boc-amino) group at position 2, providing steric protection for the amine moiety.
-
An ethyl ester at position 3, enhancing solubility and facilitating further derivatization.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | Ethyl (1R,2R,3R,5S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
| SMILES Notation | CCOC(=O)[C@@H]1C[C@H]2C@@HO2 |
| InChI Key | BVJJICVWJDHURF-RGOKHQFPSA-N |
The stereochemistry is explicitly defined by the (1R,2R,3R,5S) configuration, ensuring precise spatial arrangement of substituents.
Synthesis and Preparation
Multi-Step Synthetic Pathways
Synthesis typically begins with bicyclo[3.1.0]hexane precursors, leveraging ring-opening and functionalization reactions. A common approach involves:
-
Cyclopropanation: Formation of the bicyclic core via [2+1] cycloaddition or diazo compound decomposition.
-
Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Esterification: Reaction with ethyl chloroformate to install the ethyl ester moiety.
Key Challenges:
-
Stereochemical Control: Achieving the all-cis configuration demands chiral catalysts or resolution techniques.
-
Yield Optimization: Reported yields range from 40–60%, necessitating iterative optimization of reaction conditions.
Applications in Medicinal Chemistry
Peptide Synthesis and Modification
The Boc group serves as a temporary protective shield for amines during solid-phase peptide synthesis (SPPS). Its stability under acidic conditions allows selective deprotection, enabling sequential peptide chain elongation. The ethyl ester enhances solubility in organic solvents, facilitating purification steps.
Drug Discovery
The rigid bicyclic scaffold mimics natural product architectures, making it a valuable building block for:
-
Protease Inhibitors: Structural analogs have shown inhibitory activity against HIV-1 protease and thrombin.
-
Conformational Restriction: Incorporation into peptides stabilizes β-turn motifs, improving target binding affinity.
| Supplier | Location | Packaging | Price (USD) |
|---|---|---|---|
| American Custom Chemicals | United States | 5 mg | $499.36 |
| BioBlocks Incorporated | United States | 100 mg | $1,200.00 |
| Absin Bioscience | China | 10 mg | $320.00 |
Pricing reflects the compound’s synthetic complexity and niche applications .
Comparison with Structural Analogs
Analog: (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume